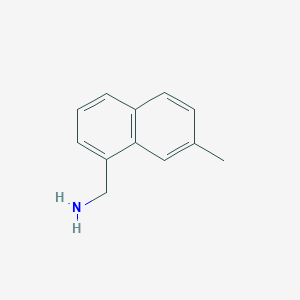

1-(Aminomethyl)-7-methylnaphthalene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(Aminomethyl)-7-methylnaphthalene is an organic compound belonging to the naphthalene family It features a naphthalene ring substituted with an aminomethyl group at the first position and a methyl group at the seventh position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Aminomethyl)-7-methylnaphthalene can be synthesized through several methods. One common approach involves the Mannich reaction, where a naphthalene derivative undergoes aminomethylation using formaldehyde and a primary or secondary amine. The reaction typically requires acidic conditions and can be carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale Mannich reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions: 1-(Aminomethyl)-7-methylnaphthalene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthoquinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the aminomethyl group to an amine or other reduced forms.

Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Electrophilic substitution reactions typically require catalysts such as Lewis acids (e.g., AlCl₃) and appropriate solvents.

Major Products Formed:

Oxidation: Naphthoquinones and other oxidized derivatives.

Reduction: Amines and other reduced forms.

Substitution: Halogenated or nitrated naphthalene derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of naphthalene derivatives, including 1-(Aminomethyl)-7-methylnaphthalene, as anticancer agents. For instance, research has shown that compounds derived from naphthalene exhibit significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG-2 (liver cancer) cells .

- Case Study : A study synthesized a series of naphthalene-based derivatives, demonstrating that some exhibited higher cytotoxicity than standard chemotherapeutic agents like Doxorubicin .

Environmental Science

Detection of Isocyanates

this compound has been utilized as a reagent for detecting isocyanates in air samples. This application is crucial for monitoring environmental pollution and ensuring air quality standards are met .

- Methodology : The detection method employs UV or fluorescence spectroscopy to quantify isocyanate concentrations, providing a sensitive approach to environmental monitoring.

Material Science

Optoelectronic Devices

The compound has been explored for its role in enhancing the properties of materials used in optoelectronic devices. Specifically, it has been shown to modulate photoluminescence in polymeric materials, which is essential for improving the efficiency of light-emitting diodes (LEDs) .

- Application Summary : The incorporation of this compound into polymer matrices has resulted in improved electronic properties and device stability.

Toxicological Considerations

While exploring the applications of this compound, it is essential to consider its toxicological profile. Research indicates that naphthalene derivatives can exhibit cytotoxicity towards specific cell types, necessitating careful evaluation during development for therapeutic use .

Mechanism of Action

The mechanism of action of 1-(Aminomethyl)-7-methylnaphthalene involves its interaction with specific molecular targets and pathways. The aminomethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The naphthalene ring provides a hydrophobic core that can interact with lipid membranes and other hydrophobic environments .

Comparison with Similar Compounds

1-(Aminomethyl)naphthalene: Lacks the methyl group at the seventh position, resulting in different chemical and physical properties.

7-Methylnaphthalene: Lacks the aminomethyl group, affecting its reactivity and applications.

1-(Aminomethyl)-2-methylnaphthalene: Similar structure but with the methyl group at the second position, leading to different steric and electronic effects .

Uniqueness: 1-(Aminomethyl)-7-methylnaphthalene is unique due to the specific positioning of the aminomethyl and methyl groups, which influence its reactivity and potential applications. The combination of these functional groups provides a versatile platform for further chemical modifications and applications in various fields.

Biological Activity

1-(Aminomethyl)-7-methylnaphthalene is a chemical compound that has garnered attention in various fields of biological research due to its structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, toxicological profiles, and relevant case studies.

This compound is an aromatic amine derived from naphthalene, characterized by a methyl group at the 7-position and an aminomethyl group. The molecular formula is C11H13N, with a molecular weight of approximately 173.23 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C11H13N |

| Molecular Weight | 173.23 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound may act as an inhibitor or modulator in several biochemical pathways, which could lead to therapeutic effects or toxicity.

Enzyme Inhibition

Studies have shown that compounds similar to this compound can inhibit key enzymes involved in metabolic pathways. For instance, naphthalene derivatives are known to affect cytochrome P450 enzymes, which play a crucial role in drug metabolism and the detoxification of xenobiotics .

Receptor Binding

The structural similarity of this compound to other biologically active molecules suggests potential receptor binding capabilities. This may include interactions with adrenergic receptors or other neurotransmitter systems, which could influence physiological responses such as vasodilation or neurotransmission.

Toxicological Profile

The toxicity of this compound has been studied in various animal models. Research indicates that exposure to methylnaphthalene derivatives can lead to cellular damage, particularly in lung tissues. For example, inhalation studies have demonstrated that these compounds can cause necrosis of bronchiolar epithelial cells in mice, with severity dependent on dosage .

Case Studies

- Lung Toxicity : In a study examining the effects of methylnaphthalenes on lung tissue, it was found that exposure led to significant damage to Clara cells and ciliated cells in the bronchiolar epithelium. The severity was comparable to that observed with naphthalene exposure .

- Oncogenic Potential : Long-term feeding studies on B6C3F1 mice indicated that dietary exposure to 1-methylnaphthalene resulted in an increased incidence of adenomas in the lung tissue, particularly among male subjects . This raises concerns regarding the potential carcinogenic effects of similar compounds.

Research Findings

Recent research highlights the pharmacological potential of modifying the structure of naphthalene derivatives to enhance their biological activity. For instance, methylation at specific positions has been shown to improve the efficacy of certain analogues against cancer cell lines .

Summary Table of Biological Activities

| Activity Type | Observations |

|---|---|

| Enzyme Inhibition | Modulates cytochrome P450 activity |

| Receptor Interaction | Potential binding with adrenergic receptors |

| Toxicity | Lung cell necrosis observed in animal studies |

| Oncogenic Effects | Increased adenoma incidence in long-term studies |

Properties

Molecular Formula |

C12H13N |

|---|---|

Molecular Weight |

171.24 g/mol |

IUPAC Name |

(7-methylnaphthalen-1-yl)methanamine |

InChI |

InChI=1S/C12H13N/c1-9-5-6-10-3-2-4-11(8-13)12(10)7-9/h2-7H,8,13H2,1H3 |

InChI Key |

GWQDLAWCLGWYJP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=CC=C2CN)C=C1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.